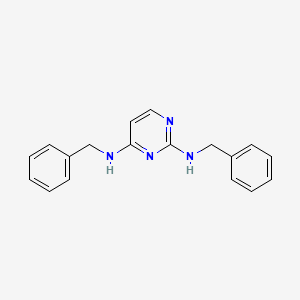

2,4-Bis(benzylamino)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-dibenzylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-20-17-11-12-19-18(22-17)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBETGRINTHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2,4 Bis Benzylamino Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,4-bis(benzylamino)pyrimidine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, providing unequivocal evidence for the connectivity of the benzylamino substituents to the pyrimidine (B1678525) core.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrimidine ring protons, the benzylic methylene (B1212753) protons, the amine protons, and the aromatic protons of the benzyl (B1604629) groups. The pyrimidine ring protons typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the amino substituents. The H-5 proton is expected to resonate upfield relative to the H-6 proton due to its electronic environment. The benzylic protons (CH₂) will appear as a characteristic doublet, coupled to the adjacent NH proton. The aromatic protons of the two benzyl groups will present as a complex multiplet in the aromatic region. The amine (NH) protons are often observed as broad singlets or triplets, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are found in the downfield region. The C-2 and C-4 carbons, being directly attached to nitrogen, are expected to be the most deshielded. The benzylic CH₂ carbons appear in the aliphatic region, while the carbons of the phenyl rings display several signals in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrimidine H-5 | ~6.0-6.5 | d | ~95-105 |

| Pyrimidine H-6 | ~7.8-8.2 | d | ~155-160 |

| NH (amine) | ~5.5-7.0 | br s / t | - |

| CH₂ (benzylic) | ~4.5-4.8 | d | ~45-50 |

| Ar-H (benzyl) | ~7.2-7.4 | m | ~127-140 |

| Pyrimidine C-2 | - | - | ~162-165 |

| Pyrimidine C-4 | - | - | ~160-163 |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for confirming the connectivity between the benzyl groups and the pyrimidine ring. sdsu.eduyoutube.comwikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. Key expected correlations include the coupling between the pyrimidine H-5 and H-6 protons, and the coupling between the NH amine protons and the benzylic CH₂ protons. This helps to identify adjacent protons within the molecular structure. sdsu.eduwikipedia.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduwikipedia.org It would show a cross-peak between the pyrimidine H-5 signal and the C-5 carbon signal, the H-6 signal and the C-6 carbon signal, and crucially, between the benzylic CH₂ proton signals and their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.comemerypharma.com This technique provides definitive proof of the substitution pattern. For this compound, key HMBC correlations would be observed between the benzylic CH₂ protons and the C-2 and C-4 carbons of the pyrimidine ring, respectively. Additionally, correlations between the NH protons and the pyrimidine C-2 and C-4 carbons would be expected, solidifying the structural assignment.

The C-N bonds between the pyrimidine ring and the benzylamino groups can exhibit restricted rotation due to partial double bond character, potentially leading to the existence of different conformers at room temperature. researchgate.net This can result in broadened signals in the NMR spectrum. Variable temperature (VT) NMR studies are employed to investigate such dynamic processes. mdpi.com

By recording ¹H NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons near the site of restricted rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference between the conformers, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the conformational flexibility of the molecule.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.comnih.gov 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify these through-space interactions.

For this compound, a NOESY experiment would be expected to show cross-peaks between the pyrimidine H-5 proton and the ortho-protons of the benzyl group attached at the C-4 position, provided the conformation allows for their spatial proximity. Similarly, correlations might be observed between the NH protons and protons on both the pyrimidine and benzyl rings. These NOE correlations provide crucial information about the preferred solution-state conformation and the three-dimensional arrangement of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation behavior, which provides further structural confirmation. iosrjournals.orgsapub.org

Tandem mass spectrometry (MS/MS) involves the mass selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺ of this compound) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions (product ions). nih.gov This technique provides detailed information about the molecule's structure and bond strengths.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. A primary and highly likely fragmentation would be the cleavage of the C-N bond between the benzylic carbon and the amine nitrogen, leading to the loss of a benzyl radical or a benzyl cation. Another common fragmentation pathway for pyrimidine derivatives involves the cleavage of the pyrimidine ring itself. sphinxsai.com

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Predicted Fragment Ion (m/z) |

|---|---|---|---|

| [M+H]⁺ | Loss of a benzyl group | C₇H₇• (benzyl radical) | [M+H - 91]⁺ |

| [M+H]⁺ | Loss of a benzylamine (B48309) molecule | C₇H₉N (benzylamine) | [M+H - 107]⁺ |

| [M+H]⁺ | Formation of benzyl cation | - | [C₇H₇]⁺ (m/z 91) |

| [M+H]⁺ | Cleavage leading to aminopyrimidine fragment | C₁₁H₁₁N₂ (benzylaminobenzyl radical) | [C₄H₅N₄]⁺ |

The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, confirming the presence of the two benzylamino substituents and the pyrimidine core, thus corroborating the structural data obtained from NMR spectroscopy. libretexts.org

Ion Mobility Spectrometry (IMS) for Gas-Phase Structural Interpretation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and the study of molecular conformations.

For this compound, an IMS study would provide crucial information about its gas-phase structure. The experimental collision cross-section (CCS), a value derived from the ion's drift time through the IMS cell, would serve as a key experimental parameter. This CCS value represents the effective area of the ion as it tumbles and collides with a neutral buffer gas.

Theoretical calculations, employing methods such as density functional theory (DFT), would be used to generate various possible low-energy conformations of the protonated this compound molecule. The theoretical CCS for each of these conformations would then be calculated and compared with the experimental value. A close match between the experimental and a theoretical CCS would provide strong evidence for the predominant gas-phase conformation of the molecule. This approach is particularly valuable for flexible molecules like this compound, which possesses multiple rotatable bonds in its benzylamino side chains.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A detailed analysis, often supported by computational frequency calculations, would allow for the assignment of these bands to specific vibrational modes.

Expected Characteristic FT-IR Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3300-3500 | Stretching vibration of the secondary amine (N-H) groups. The position and shape of this band can indicate the extent of hydrogen bonding. |

| Aromatic C-H Stretching | 3000-3100 | Stretching vibrations of the C-H bonds in the pyrimidine and benzyl rings. |

| Aliphatic C-H Stretching | 2850-3000 | Stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups. |

| C=N and C=C Stretching | 1500-1650 | Overlapping stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzyl aromatic rings. |

| N-H Bending | 1500-1600 | Bending (scissoring) vibration of the N-H groups. |

| C-N Stretching | 1200-1350 | Stretching vibrations of the C-N bonds connecting the benzylamino groups to the pyrimidine ring. |

| Aromatic C-H Bending | 690-900 | Out-of-plane bending vibrations of the C-H bonds on the aromatic rings, which can be indicative of the substitution pattern. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional and confirmatory information to the FT-IR data. The symmetric vibrations of the pyrimidine and benzyl rings are expected to be particularly prominent. For instance, the symmetric "ring breathing" mode of the pyrimidine ring, a collective in-plane vibration of the ring atoms, would be a characteristic feature. researchgate.netolemiss.eduresearchgate.net The analysis of the Raman spectrum would aid in a more complete assignment of the vibrational modes of the molecule. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic pyrimidine and benzyl rings. The presence of the amino-substituted pyrimidine core, a known chromophore, would likely result in characteristic absorption maxima. The exact position and intensity of these bands would be influenced by the solvent polarity, as solvatochromic effects can shift the energy levels of the molecular orbitals involved in the electronic transitions.

Solid-State Fluorescence Properties of Pyrimidine Derivatives

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The solid-state fluorescence properties of pyrimidine derivatives are of significant interest for applications in materials science, such as organic light-emitting diodes (OLEDs).

While specific data for this compound is not available, studies on related compounds provide insights into its potential properties. For instance, a study on benzo nih.govnih.govthieno[3,2-d]pyrimidine derivatives found that a compound with an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring exhibited the strongest solid-state fluorescence. nih.govresearchgate.net This suggests that the 2,4-bis(benzylamino) substitution pattern could lead to interesting emissive properties.

A comprehensive study of the solid-state fluorescence of this compound would involve measuring its excitation and emission spectra in the solid state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a critical parameter to determine. The observed fluorescence properties would be highly dependent on the molecular packing in the crystal lattice, as intermolecular interactions can significantly influence the radiative and non-radiative decay pathways of the excited state. rsc.org

Single-Crystal X-ray Diffraction Analysis of this compound

A definitive single-crystal X-ray diffraction study of this compound would be required to experimentally determine its solid-state molecular structure. Such an analysis would provide precise atomic coordinates, from which a wealth of structural information could be derived.

Determination of Crystal System and Space Group

The initial step in the analysis of diffraction data would be the determination of the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges, a, b, and c, and the angles between them, α, β, and γ). The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Following the assignment of the crystal system, the space group would be identified. The space group describes the symmetry elements present in the crystal lattice, such as rotation axes, screw axes, mirror planes, and glide planes. The specific space group provides fundamental information about the arrangement of molecules within the unit cell.

Table 1: Hypothetical Crystal System and Space Group for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved and refined, a detailed analysis of the intramolecular geometry can be performed. This involves the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule.

This data would reveal the nature of the chemical bonds, including any potential for electron delocalization within the pyrimidine ring and the benzylamino side chains. For example, the C-N bond lengths within the pyrimidine ring would indicate the degree of aromaticity. The bond angles would describe the local geometry around each atom, and the torsion angles would define the rotational orientation of the benzyl groups relative to the pyrimidine core.

Table 2: Selected Hypothetical Bond Lengths in this compound (Å)

| Bond | Length (Å) |

|---|---|

| N1-C2 | Data not available |

| C2-N3 | Data not available |

| N3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-N1 | Data not available |

| C2-N(amino) | Data not available |

| C4-N(amino) | Data not available |

| N(amino)-C(benzyl) | Data not available |

Table 3: Selected Hypothetical Bond Angles in this compound (°)

| Angle | Value (°) |

|---|---|

| C6-N1-C2 | Data not available |

| N1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available |

| N3-C4-C5 | Data not available |

| C4-C5-C6 | Data not available |

| C5-C6-N1 | Data not available |

| N1-C2-N(amino) | Data not available |

| N3-C4-N(amino) | Data not available |

| C2-N(amino)-C(benzyl) | Data not available |

Table 4: Selected Hypothetical Torsion Angles in this compound (°)

| Torsion Angle | Value (°) |

|---|---|

| C4-C2-N(amino)-C(benzyl) | Data not available |

| C2-C4-N(amino)-C(benzyl) | Data not available |

Elucidation of Molecular Conformation and Stereochemistry

As this compound is an achiral molecule, there are no stereochemical centers to be assigned. However, the crystallographic data would confirm the absence of any chiral features in the solid-state structure.

Investigation of Crystallographic Packing and Unit Cell Parameters

A thorough analysis of the crystal packing would reveal the intermolecular interactions that govern the formation of the crystal lattice. This would include the identification of any hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, would be precisely determined from the diffraction experiment.

Table 5: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Computational and Theoretical Investigations of 2,4 Bis Benzylamino Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to modeling the properties of 2,4-Bis(benzylamino)pyrimidine at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a powerful lens to examine its geometry, orbital energies, and charge distribution. nih.govmdpi.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this is typically achieved using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p). acs.org This process minimizes the total energy of the molecule to find its ground-state conformation.

The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) core is largely planar, while the benzylamino substituents possess significant rotational freedom. The geometry is a direct reflection of the electronic structure, including the hybridization of atoms and the delocalization of electrons. Theoretical structural parameters for the core pyrimidine ring are expected to be in close agreement with experimental data from X-ray crystallography of similar molecules.

Table 1: Predicted Optimized Geometrical Parameters for the this compound Core Based on DFT/B3LYP/6-311G(d,p) calculations on analogous 2,4-diaminopyrimidine (B92962) systems.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N (amino) | ~1.35 Å |

| C4-N (amino) | ~1.36 Å | |

| N1-C2 | ~1.34 Å | |

| C2-N3 | ~1.33 Å | |

| N3-C4 | ~1.34 Å | |

| C4-C5 | ~1.42 Å | |

| C5-C6 | ~1.38 Å | |

| C6-N1 | ~1.35 Å | |

| Bond Angle | N1-C2-N3 | ~122° |

| C2-N3-C4 | ~115° | |

| N3-C4-C5 | ~123° | |

| C4-C5-C6 | ~117° | |

| C5-C6-N1 | ~120° | |

| C6-N1-C2 | ~123° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comgrafiati.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-diaminopyrimidine ring, which acts as the principal electron donor. The LUMO, or electron acceptor, is likely distributed across the pyrimidine ring and extends into the π-systems of the benzyl (B1604629) groups. researchgate.net Time-Dependent DFT (TD-DFT) calculations are often used to predict the electronic absorption spectra and the nature of electronic transitions. Computational studies on similar 2,4-diaminopyrimidine derivatives have reported HOMO-LUMO gaps in the range of 4.2 to 4.7 eV, suggesting significant stability. clockss.org

Table 2: Calculated Frontier Molecular Orbital Energies and Properties Representative data based on studies of related diaminopyrimidine derivatives.

| Parameter | Value (eV) | Description |

| EHOMO | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and resistance to electronic excitation. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals corresponding to chemical bonds and lone pairs. This method allows for the quantification of hyperconjugative interactions, which are key to understanding molecular stability.

In this compound, significant delocalization occurs from the nitrogen lone pairs (LP) of the benzylamino groups into the antibonding π* orbitals of the pyrimidine ring. These interactions, particularly LP(N) → π(C-C) and LP(N) → π(C-N), contribute significantly to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater stability.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies Illustrative E(2) values based on analyses of similar nitrogen-containing heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (Namino at C2) | π* (N1-C6) | ~ 35-45 | π-delocalization, ring stabilization |

| LP (Namino at C2) | π* (N3-C4) | ~ 20-30 | π-delocalization, ring stabilization |

| LP (Namino at C4) | π* (C5-C6) | ~ 30-40 | π-delocalization, ring stabilization |

| LP (Namino at C4) | π* (N3-C2) | ~ 25-35 | π-delocalization, ring stabilization |

Fukui functions are reactivity indicators derived from conceptual DFT that help predict the most likely sites for electrophilic, nucleophilic, and radical attacks. The function identifies regions where the electron density changes most significantly upon the addition or removal of an electron.

The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

The Fukui function f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

For this compound, the nitrogen atoms of the amino groups are predicted to be the most reactive sites for electrophilic attack due to their high electron density (lone pairs). Conversely, certain carbon atoms within the pyrimidine ring, which are rendered electron-deficient by the electronegative nitrogen atoms, are the most probable sites for nucleophilic attack.

Table 4: Predicted Reactive Sites from Fukui Function Analysis

| Atom/Region | Predicted Reactivity | Rationale |

| Amino Nitrogens (N at C2, N at C4) | High f- | Primary sites for electrophilic attack and protonation. |

| Pyrimidine Ring Nitrogens (N1, N3) | Moderate f- | Sites for electrophilic attack, but less reactive than exocyclic nitrogens. |

| Pyrimidine C5 | High f- | Potential site for electrophilic attack due to influence from two amino groups. |

| Pyrimidine C6 | High f+ | Susceptible to nucleophilic attack due to proximity to N1. |

Conformational Analysis and Energy Landscape Mapping

The key degrees of freedom are the dihedral angles associated with the Cring-Namino-Cbenzyl-Cphenyl bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the lowest-energy (most stable) conformers and the energy barriers between them. Studies on similar benzylamino-substituted heterocycles show that the ground-state conformation often differs from the conformation adopted when bound to a biological target, and the energy required for this change can affect its activity. The most stable conformers are likely those that minimize steric clash between the benzyl groups and the pyrimidine ring.

Table 5: Representative Conformers and Relative Energy Illustrative data based on the principles of steric hindrance and intramolecular interactions.

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

| A | Anti-Anti | 0.0 (Global Minimum) | Both benzyl groups point away from the pyrimidine ring, minimizing steric hindrance. |

| B | Syn-Anti | ~ 2-4 | One benzyl group is oriented over the pyrimidine ring, introducing some steric strain. |

| C | Syn-Syn | > 5 | Both benzyl groups are oriented over the pyrimidine ring, leading to significant steric clash. |

Tautomeric Equilibria Studies of the Pyrimidine Core

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 2,4-diaminopyrimidine core of the title compound can theoretically exist in different tautomeric forms, primarily the canonical diamino form and several amino-imino forms.

Table 6: Calculated Relative Stabilities of Tautomers Based on quantum chemical calculations of the 2,4-diaminopyrimidine scaffold.

| Tautomer Form | Structure | Relative Energy (ΔE, kcal/mol) | Predicted Population at Equilibrium |

| Diamino (Canonical) | 2,4-bis(amino) | 0.0 | > 99.9% |

| Imino (Form 1) | 2-amino-4-imino | ~ 10-15 | < 0.1% |

| Imino (Form 2) | 2-imino-4-amino | ~ 12-18 | < 0.1% |

| Diimino | 2,4-bis(imino) | > 25 | Negligible |

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Derivatives of 2,4-diaminopyrimidine are frequently investigated for their potential as biologically active agents. nih.govrsc.org Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze how these compounds, including this compound, might interact with specific biological targets like enzymes or receptors. nih.govresearchgate.net

Molecular docking predicts the preferred orientation (pose) of a ligand when it binds to a target protein. mdpi.comnih.gov The process generates a binding score, which estimates the binding affinity. This initial screening helps identify promising candidates and provides a static snapshot of the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. rsc.org

Following docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interaction in a simulated physiological environment. nih.govrsc.org MD simulations can assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests a stable binding mode. Further analyses, like binding free energy calculations (e.g., MM-PBSA), can provide a more accurate estimation of the binding affinity. rsc.org

For example, a study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors used MD simulations to refine the docked poses and confirm the stability of the ligand-enzyme assembly. nih.gov Similarly, simulations on bis-pyrimidine inhibitors of tyrosinase were used to assess the dynamic behavior and binding affinity of the most potent compounds. rsc.org

Table 3: Illustrative Output from a Molecular Docking and Dynamics Study (Hypothetical data for this compound against a target kinase)

| Computational Method | Metric | Value | Interpretation |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |

| Key H-Bond Interactions | Amine N-H with Asp145; Pyrimidine N1 with Lys89 | Specific residues crucial for binding. | |

| Molecular Dynamics (100 ns) | Average Ligand RMSD (Å) | 1.8 ± 0.4 | The ligand remains stable in the binding pocket. |

| Binding Free Energy (MM-PBSA, kcal/mol) | -25.7 ± 3.1 | Favorable and strong binding interaction. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry can accurately predict the spectroscopic properties of molecules, serving as a powerful tool for structure verification and interpretation of experimental data. sumitomo-chem.co.jp Methods based on DFT are widely used to calculate NMR, IR, and UV-Vis spectra for compounds like this compound. uni-regensburg.demdpi.comrsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. nih.gov Calculated chemical shifts are often referenced against a standard compound (e.g., Tetramethylsilane, TMS) and can be compared directly with experimental values. This comparison helps in assigning peaks and confirming the chemical structure. uni-regensburg.de

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative data based on typical accuracy of GIAO-DFT calculations)

| Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

| Pyrimidine H6 | 7.85 | 7.81 |

| Benzyl CH₂ | 4.65 | 4.62 |

| Amine NH | 6.50 | 6.45 |

| Pyrimidine C4 | 162.5 | 162.1 |

| Pyrimidine C2 | 161.0 | 160.8 |

| Benzyl CH₂ | 45.8 | 45.5 |

IR Spectroscopy: Theoretical IR spectra are obtained from frequency calculations using methods like DFT. researchgate.net These calculations yield the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. mdpi.compreprints.org Because theoretical calculations often assume a harmonic oscillator model in a vacuum, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental anharmonic frequencies. arxiv.org These calculations are invaluable for assigning specific vibrational modes (e.g., N-H stretch, C=N stretch) to the observed absorption bands. researchgate.net

Table 5: Selected Predicted IR Frequencies for this compound (Illustrative data from a scaled DFT frequency calculation)

| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3410 | Medium | N-H stretch (amine) |

| 3065 | Weak | Aromatic C-H stretch (benzyl) |

| 2925 | Weak | Aliphatic C-H stretch (methylene bridge) |

| 1615 | Strong | Pyrimidine ring C=N/C=C stretch |

| 1580 | Strong | Phenyl ring C=C stretch |

| 1240 | Medium | C-N stretch |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. rsc.orgbeilstein-journals.org This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption maxima (λmax), the strength of the transition (oscillator strength, f), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions), allowing for a detailed interpretation of the experimental spectrum. mdpi.com

Table 6: Predicted UV-Vis Absorption Data for this compound (Illustrative data from a TD-DFT calculation in a solvent model)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.55 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 268 | 0.21 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 235 | 0.15 | HOMO → LUMO+1 (π→π*) |

An extensive search for scientific literature and crystallographic data on the chemical compound This compound has been conducted. The objective was to find detailed information regarding its intermolecular interactions and supramolecular assembly to construct an article based on a specific outline.

The search included queries aimed at finding crystal structure data, studies on hydrogen bonding, π–π stacking interactions, self-association phenomena, and the influence of the benzylamino substituents on the supramolecular architecture of this particular molecule.

Despite a thorough investigation across multiple scientific databases and search engines, no specific experimental or theoretical studies detailing the supramolecular chemistry of this compound could be located. While research on related compounds, such as other substituted benzylamino-pyrimidines or pyrimidines with different substitution patterns, is available, this information does not directly pertain to the requested compound.

Therefore, due to the lack of available data specifically for This compound , it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections. Information on related molecules cannot be used as a substitute, as it would not adhere to the strict focus on the specified compound.

Intermolecular Interactions and Supramolecular Assembly of 2,4 Bis Benzylamino Pyrimidine

Applications in Molecular Recognition and Self-Assembly Processes

The application of a compound in molecular recognition and self-assembly is intrinsically linked to its structural and intermolecular bonding characteristics. The 2,4-diaminopyrimidine (B92962) core is a well-known motif in supramolecular chemistry, capable of forming multiple hydrogen bonds. This allows for its use as a building block in the design of self-assembling systems and as a recognition site for various guest molecules.

For 2,4-Bis(benzylamino)pyrimidine specifically, the two benzylamino groups could act as hydrogen bond donors, while the pyrimidine (B1678525) ring nitrogens can act as acceptors. This arrangement could, in principle, be exploited for the programmed assembly of larger supramolecular structures or for the recognition of complementary molecules through hydrogen bonding. The benzyl (B1604629) groups themselves could also participate in recognition events through hydrophobic and π-stacking interactions.

However, without published research on the use of this compound in such applications, any discussion remains theoretical. Detailed research findings that would populate a table on this topic are currently unavailable. A conceptual table is presented below to illustrate the type of information that would be required.

| Process | Interacting Species | Key Interactions | Observed Outcome/Application |

| Molecular Recognition | Data not available | Data not available | Data not available |

| Self-Assembly | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Investigations of 2,4 Bis Benzylamino Pyrimidine Analogues in Biological Systems

Rational Design Principles in Biological Activity Optimization

The rational design of 2,4-bis(benzylamino)pyrimidine analogues is rooted in the principles of structure-based and ligand-based drug design. The pyrimidine (B1678525) core serves as a key structural motif, capable of engaging in hydrogen bonding and other non-covalent interactions with the active sites of various enzymes and receptors. The benzylamino substituents at the C2 and C4 positions offer extensive opportunities for modification to enhance target affinity and selectivity.

Key design strategies often involve:

Scaffold Hopping and Bioisosteric Replacement: While the 2,4-diaminopyrimidine (B92962) core is crucial for the activity of many kinase inhibitors, modifications to this central ring system or the replacement of the benzylamino groups with other aromatic or heteroaromatic moieties can lead to altered target profiles.

Structure-Based Design: Utilizing the crystal structures of target proteins, such as dihydrofolate reductase (DHFR) and various kinases, allows for the design of analogues with substituents that can exploit specific pockets and interactions within the active site. For instance, the design of DHFR inhibitors often focuses on mimicking the binding mode of the natural substrate, dihydrofolate.

Pharmacophore Modeling: By identifying the key chemical features responsible for biological activity, pharmacophore models guide the design of new analogues with improved properties. For kinase inhibitors, a common pharmacophore includes a hinge-binding motif, which is often fulfilled by the pyrimidine core.

Influence of Benzylamino Substituent Modifications on Molecular Interaction Profiles

The nature and position of substituents on the benzyl (B1604629) rings of this compound analogues play a critical role in determining their biological activity. Modifications can influence steric, electronic, and hydrophobic properties, thereby altering the binding affinity and selectivity for their molecular targets.

For instance, in the context of cholinesterase inhibition, the steric and electronic properties of substituents at both the C2 and C4 positions of the pyrimidine ring are crucial. Molecular modeling studies have indicated that the central pyrimidine ring is a suitable template for developing dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation nih.gov.

In the development of DHFR inhibitors based on the 2,4-diamino-5-benzylpyrimidine scaffold, it has been postulated that substitution at the meta position of the benzyl ring is preferable to the para position for optimal binding nih.gov.

Molecular Mechanisms of Enzyme Inhibition and Receptor Affinity

While direct SAR studies on this compound as DHFR inhibitors are limited, extensive research on 2,4-diamino-5-benzylpyrimidine derivatives provides valuable insights. These compounds act as competitive inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acid precursors. The 2,4-diaminopyrimidine moiety is a key pharmacophoric element, mimicking the binding of the natural substrate, dihydrofolate, to the enzyme's active site acs.org. The benzyl group extends into a hydrophobic pocket, and substitutions on this ring can significantly impact potency and selectivity. For instance, a quantitative structure-activity relationship (QSAR) investigation of 2,4-diamino-5-benzylpyrimidines suggested that the shape of the molecule is a critical determinant of its inhibitory activity nih.gov.

The 2,4-diaminopyrimidine core is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. While specific data on this compound is not abundant, the SAR of related 2,4-diaminopyrimidine derivatives offers a strong basis for understanding their mechanism of action. These compounds typically function as ATP-competitive inhibitors, where the pyrimidine ring forms hydrogen bonds with the kinase hinge region. The benzylamino side chains occupy the hydrophobic regions adjacent to the ATP-binding pocket, and their modifications can confer selectivity for different kinases.

EGFR Inhibition: Several studies have explored 2,4-disubstituted pyrimidines as EGFR inhibitors. The introduction of various substituents on the amino groups at the C2 and C4 positions can modulate their activity against both wild-type and mutant forms of EGFR mdpi.com.

B-Raf and MEK Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade in cancer. Pyrimidine-based scaffolds have been investigated as inhibitors of both B-Raf and MEK. The development of selective inhibitors often involves structure-based design to optimize interactions within the ATP-binding site nih.gov.

JAK2 and PI3K Inhibition: 2,4-diaminopyrimidine derivatives have also been explored as inhibitors of Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K). Combination therapies targeting both JAK2 and PI3K have shown promise in myeloproliferative neoplasms acs.org.

A novel class of 2,4-disubstituted pyrimidines has been designed and evaluated as dual inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and Aβ aggregation, both of which are key targets in Alzheimer's disease therapy. The central pyrimidine ring serves as a scaffold to which different substituents can be attached to interact with the active and peripheral anionic sites of cholinesterases, as well as to interfere with the aggregation of Aβ peptides nih.gov.

For example, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine has demonstrated good inhibition of AChE-induced Aβ aggregation nih.gov. Molecular modeling studies suggest that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE, thereby inhibiting both enzyme activity and its role in promoting Aβ aggregation nih.gov.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | 5.5 | - | - |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | - | 2.2 | - |

| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) | - | - | 59 |

Derivatives of 2,4-diaminopyrimidine have been identified as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key players in the innate immune system. Structure-activity relationship studies have shown that substituents at the C5 position of the pyrimidine ring are critical for activity. For example, N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine has been identified as a potent dual TLR7/TLR8 agonist nih.gov. These compounds activate TLR7 and TLR8, leading to the production of various cytokines and the activation of immune cells, which is beneficial for generating adaptive immune responses against pathogens and cancer nih.gov.

| Compound | Target | Activity |

|---|---|---|

| N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine | TLR7/TLR8 | Potent dual agonist |

Compound Names

| Abbreviation/Code | Full Chemical Name |

|---|---|

| 7d | N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |

| 9a | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine |

| 9e | 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine |

| - | N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine |

Tubulin Polymerization Inhibition Mechanisms and Binding Sites

Analogues of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. The primary mechanism of these compounds involves the disruption of microtubule dynamics, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. rsc.org

A significant body of research indicates that these pyrimidine derivatives exert their effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govtandfonline.com The colchicine-binding site is a pocket at the interface between the α- and β-tubulin monomers. nih.govnih.gov Molecules that bind to this site physically obstruct the conformational changes required for tubulin dimers to polymerize into microtubules, thus leading to microtubule depolymerization. nih.gov

High-resolution X-ray crystallography and molecular docking studies have confirmed the direct binding of pyrimidine analogues to the colchicine site. nih.govresearchgate.net These studies reveal specific molecular interactions that are crucial for high-affinity binding. For instance, the trimethoxyphenyl (TMP) ring, a common feature in many colchicine site inhibitors, is known to interact with the Cys-241 residue of β-tubulin. acs.org Modifications to the substituents on the benzylamino groups can form hydrogen bonds and van der Waals interactions with key residues in the binding pocket, such as Asn101, Leu 22, Thr 56, and Ser 59, significantly enhancing inhibitory potency. tandfonline.comnih.gov The ability of these simpler monocyclic pyrimidine analogues to effectively bind to the colchicine site and overcome multidrug resistance makes them a promising class of antitumor agents. tandfonline.com

| Compound Type | Example Compound | Target | IC50 (µM) | Mechanism/Binding Site | Reference |

|---|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Compound 12 | MDA-MB-435 cell growth | 0.0244 | Colchicine Site Binder | mdpi.com (Abstract) |

| Pyrimidine-benzimidazole hybrid | Compound 18i | Tubulin Polymerization | 5.72 | Microtubule Disruption; G2/M Arrest | protoqsar.com (Abstract) |

| 2,4,5-substituted pyrimidine | Indole-pyrimidine 4k | Tubulin Polymerization | 0.79 | Competitive with Colchicine | researchgate.net (Abstract) |

| 2,6-dimethyl-4-aminopyrimidine derivative | Compound 17 | Tubulin Polymerization | - | Induces G2/M Arrest | researchgate.net (Abstract) |

Glycoenzyme Inhibition Mechanisms (e.g., α-amylase, α-glucosidase)

Derivatives based on the pyrimidine scaffold have demonstrated significant inhibitory activity against key glycoenzymes, such as α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

α-Glucosidase Inhibition: Numerous studies have shown that pyrimidine analogues can be potent α-glucosidase inhibitors. nih.govresearchgate.net For example, a series of 3-amino-2,4-diarylbenzo nih.govimidazo[1,2-a]pyrimidines exhibited excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with some compounds being significantly more potent than the standard drug, acarbose. nih.govresearchgate.net Structure-activity relationship studies revealed that the presence and position of substituents on the aryl rings are critical for activity. For instance, a 4-chloro substituent on both phenyl rings of one analogue resulted in a 45.7-fold increase in potency compared to acarbose. nih.gov The amine moiety at the 3-position was also confirmed to play a constructive role in the inhibition. nih.gov

Kinetic studies on the most potent derivatives have often revealed a competitive mode of inhibition, suggesting that these compounds vie with the natural substrate for binding to the active site of the enzyme. nih.govresearchgate.neteurekaselect.com

α-Amylase Inhibition: Pyrimidine derivatives have also been identified as inhibitors of α-amylase, which is responsible for the initial breakdown of starch. nih.gov Molecular docking and in-vitro studies of newer generation pyrimidine derivatives have shown good binding interactions with the active site of pig pancreatic α-amylase. researchgate.net The presence of hydroxyl and methoxy (B1213986) groups on the phenyl rings of the pyrimidine scaffold appears to have a positive impact on the inhibitory activity. acs.org Some hybrid compounds containing pyrimidine moieties show inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the micromolar range. nih.gov

| Compound Type | Target Enzyme | IC50 (µM) | Inhibition Mode | Reference |

|---|---|---|---|---|

| 3-amino-2,4-diarylbenzo nih.govimidazo[1,2-a]pyrimidine (B1208166) (3k) | Yeast α-glucosidase | 16.4 | - | nih.govresearchgate.net |

| 3-amino-2,4-diarylbenzo nih.govimidazo[1,2-a]pyrimidine (3k) | Rat α-glucosidase | 45.0 | - | researchgate.net |

| 2,4,6-triaryl pyrimidine (4d) | Yeast α-glucosidase | 168.9 | Competitive | researchgate.net |

| 4H-pyrano[2,3-d]pyrimidine hybrid (8m) | α-amylase | 103.63 | - | nih.gov |

| 4H-pyrano[2,3-d]pyrimidine hybrid (8t) | α-glucosidase | 45.63 | Competitive | nih.gov |

Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition Mechanisms

Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, contributing significantly to multidrug resistance (MDR). Fused pyrimidine systems, particularly pyrrolo[3,2-d]pyrimidines, have been investigated as potent and selective inhibitors of MRP1. nih.gov

The mechanism of inhibition involves direct interaction with the transporter, blocking its efflux function. This leads to an intracellular accumulation of cytotoxic agents, thereby restoring their efficacy in resistant cancer cells. Structure-activity relationship studies on pyrrolo[3,2-d]pyrimidines have provided key insights for designing effective inhibitors. nih.gov It has been shown that piperazine (B1678402) residues at the 4-position of the pyrimidine ring, particularly those bearing large phenylalkyl side chains, are highly beneficial for potent MRP1 inhibition. nih.gov In contrast, replacing the piperazine with a simple amino group leads to a decrease in activity. nih.gov

Interestingly, some pyrrolopyrimidine derivatives exhibit dual activity; they can act as activators of MRP1-mediated transport at low nanomolar concentrations and as inhibitors at higher, micromolar concentrations. researchgate.net These inhibitors generally show good selectivity for MRP1 over other ABC transporters like P-glycoprotein (P-gp) and may have only moderate effects on Breast Cancer Resistance Protein (BCRP). nih.gov This selectivity is crucial for minimizing off-target effects and developing targeted MDR reversal agents.

| Structural Modification | Effect on MRP1 Inhibition | Selectivity | Reference |

|---|---|---|---|

| Piperazine at position 4 with large phenylalkyl side chains | Beneficial for high potency | Low affinity for P-gp, moderate for BCRP | nih.gov |

| Replacement of piperazine at position 4 with an amino group | Decreased activity | - | nih.gov |

| Aliphatic/aromatic variations at positions 5 and 6 | Can yield compounds with IC50 values in the high nanomolar range | - | nih.gov |

| Small substituents | Moderate inhibition of BCRP | - | nih.gov |

Computational Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine analogues, 2D and 3D-QSAR models have been instrumental in understanding the structural requirements for their inhibitory activities against various targets and in designing new, more potent compounds. nih.govnih.govnih.gov

QSAR models are built using a set of molecules with known activities (the training set) and are validated using an external set of molecules (the test set). The process involves calculating a range of molecular descriptors for each compound, which quantify various aspects of their structure, such as physicochemical, electronic, and steric properties. protoqsar.comucsb.edu

For instance, a QSAR analysis of 2,4-diaminopyrrolo[2,3-d]pyrimidine analogues as dihydrofolate reductase (DHFR) inhibitors revealed that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment (DPL3), were crucial for activity. nih.gov A low LUMO energy suggests the molecule can readily interact with electron-rich areas of the receptor, while the dipole moment relates to charge distribution. nih.gov In another study on pyrimidine derivatives as ABCG2 inhibitors, a 3D-QSAR model highlighted the importance of electrostatic and hydrophobic fields for modulating bioactivity. nih.gov

These models, once validated, can predict the activity of newly designed compounds before their synthesis, accelerating the drug discovery process. The insights gained from the descriptors used in the model guide the rational modification of the lead structures to enhance potency and selectivity. nih.gov

| Target | Key Molecular Descriptors | Statistical Parameters (Training Set) | Reference |

|---|---|---|---|

| DHFR | LUMO energy, Z-component of dipole moment (DPL3) | - | nih.gov |

| ABCG2 | Electrostatic fields, Hydrophobic fields | r2 = 0.92, q2 = 0.82 | nih.gov |

| Plasmodium falciparum | Lipophilicity | - | nih.gov (Abstract) |

| JAK3 | Topological, electronic, and quantum-chemical descriptors | R2=0.97, Q2=0.91 | (Abstract) |

Species-Dependent Antifolate Activity Studies at a Molecular Level

The 2,4-diaminopyrimidine scaffold is a core component of "non-classical" antifolates, which are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. researchgate.netresearchgate.net A key aspect in the development of these antifolates is achieving species selectivity, i.e., high potency against the pathogen's or cancer cell's DHFR with minimal inhibition of the human enzyme. mdpi.com

This selectivity arises from subtle but critical differences in the active sites of DHFR enzymes across different species. mdpi.com For example, while the 2,4-diaminopyrimidine ring typically forms conserved hydrogen bonds within the active site of all DHFRs, the substituents at the 5- and 6-positions of the pyrimidine ring explore different regions of the binding pocket. nih.gov By tailoring these substituents, it is possible to exploit species-specific amino acid variations to enhance binding to the target enzyme while reducing affinity for the human enzyme.

Studies on 2,4-diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis DHFR (mt-DHFR) have shown that side chains designed to occupy a unique glycerol (B35011) binding site in the bacterial enzyme can improve selectivity over human DHFR (h-DHFR). mdpi.com Similarly, propargyl-linked antifolates have been developed that are thousands of times more potent against human DHFR than trimethoprim (B1683648), a classic bacterial DHFR inhibitor, by making critical contacts with residues like Thr 56 and Ser 59 in the human enzyme. nih.govresearchgate.net

Beyond enzyme-level interactions, species-dependent activity is also influenced by cellular uptake mechanisms. Antifolates can enter cells via different transporters, such as the reduced folate carrier (RFC), proton-coupled folate transporter (PCFT), and folate receptors (FRs). The expression levels of these transporters can vary significantly between normal and cancerous tissues, as well as between mammalian and microbial cells, providing another avenue for achieving selective cytotoxicity. eurekaselect.com

| Compound Type | Target Species Enzyme | Comparison Species Enzyme | Basis of Selectivity | Reference |

|---|---|---|---|---|

| 2,4-diaminopyrimidine derivatives | Mycobacterium tuberculosis DHFR | Human DHFR | Exploiting a unique glycerol binding site in mt-DHFR. | mdpi.com |

| Propargyl-linked antifolates | Human DHFR | Bacterial DHFR | Enhanced interactions with specific residues (Thr 56, Ser 59) in the h-DHFR active site. | nih.gov |

| 2,4-diaminopyrido[2,3-d]pyrimidines | Toxoplasma gondii DHFR | Rat Liver DHFR | Substitutions on the benzylamino group leading to preferential binding. | epa.gov (Abstract) |

| 2,4-diaminopyrimidine derivatives | Leishmania chagasi DHFR/PTR1 | - | Competitive inhibition of the parasitic enzymes. | mdpi.com |

Advanced Research Applications and Future Directions for 2,4 Bis Benzylamino Pyrimidine

The 2,4-bis(benzylamino)pyrimidine scaffold, a member of the broader diaminopyrimidine class, is at the forefront of advanced chemical research. While historically recognized for its biological significance, recent explorations have unveiled its potential in materials science, catalysis, and novel synthetic strategies. This article delves into the advanced research applications and future outlook for this specific chemical compound and its derivatives.

Q & A

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound across different studies?

- Answer:

- Reaction Audit: Compare catalyst loading (homogeneous vs. heterogeneous), solvent purity, and inert atmosphere conditions.

- Byproduct Analysis: Use LC-MS to detect side products (e.g., mono-aminated intermediates or dimerization species).

- Studies on analogous systems show that trace moisture or oxygen can suppress yields by deactivating catalysts or promoting hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.